Veverimer

Catalog No.
S546728
CAS No.
2099678-27-8
M.F
(C9-H18-N2)x.(C3-H7-N)y.(C2-H4-Cl2)z
M. Wt
310.3101
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Veverimer

CAS Number

2099678-27-8

Product Name

Veverimer

IUPAC Name

1,3-Propanediamine, N1,N3-di-2-propen-1-yl-, polymer with 1,2-dichloroethane and 2-propen-1-amine

Molecular Formula

(C9-H18-N2)x.(C3-H7-N)y.(C2-H4-Cl2)z

Molecular Weight

310.3101

solubility

Soluble in DMSO

Synonyms

Veverimer; veverimerum; TRC101; WHO 11162; UNII-10VSMQY402.

The exact mass of the compound Veverimer is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Veverimer, also known as TRC101, is a novel polymeric compound designed to treat metabolic acidosis, particularly in patients with chronic kidney disease. It is a non-absorbed, orally administered polymer that selectively binds hydrochloric acid in the gastrointestinal tract. The chemical structure of veverimer is a highly crosslinked aliphatic amine polymer composed of two primary monomers: allylamine hydrochloride and N,N'-diallyl-1,3-diaminopropane dihydrochloride. This unique composition allows veverimer to effectively sequester hydrochloric acid without releasing cations into the bloodstream, thereby increasing serum bicarbonate levels without the adverse effects associated with traditional alkali therapies .

Veverimer functions through a specific mechanism of action whereby it binds hydrochloric acid in the stomach. This binding leads to an increase in serum bicarbonate levels due to the removal of protons from the gastrointestinal tract. The reaction can be summarized as follows:

  • Binding of Hydrochloric Acid: Veverimer interacts with hydrochloric acid (HCl) in the stomach, forming a complex that is excreted without absorption into systemic circulation.
  • Increase in Bicarbonate: As HCl is sequestered, bicarbonate ions are generated and released into the bloodstream, effectively countering metabolic acidosis.

This mechanism allows for a net gain of bicarbonate while avoiding the introduction of unwanted cations such as sodium or potassium .

The synthesis of veverimer involves several key steps:

  • Copolymization: The initial step involves copolymerizing allylamine hydrochloride and N,N'-diallyl-1,3-diaminopropane dihydrochloride.
  • Crosslinking: The copolymer is then crosslinked using 1,2-dichloroethane to form a three-dimensional network that enhances its binding properties and selectivity for chloride ions.
  • Characterization: The resulting polymer is characterized for its physicochemical properties, including particle size and binding capacity using techniques such as laser light diffraction and ion chromatography .

Veverimer is primarily applied in the treatment of metabolic acidosis related to chronic kidney disease. Its unique properties make it suitable for:

  • Management of Metabolic Acidosis: By increasing serum bicarbonate levels without introducing additional cations, veverimer serves as an effective alternative to traditional alkali therapies.
  • Potential Use in Other Conditions: Given its mechanism of action, further research may explore its applications in other acid-base disorders or conditions where acid neutralization is beneficial .

Interaction studies have focused on veverimer's binding capacity and selectivity among various anions present in the gastrointestinal tract. Key findings include:

  • Selective Binding: Veverimer exhibits high selectivity for chloride ions over larger anions such as phosphate and citrate due to its crosslinked structure.
  • Impact on Gastric pH: The binding of hydrochloric acid by veverimer results in a temporary increase in gastric pH, facilitating enhanced bicarbonate delivery into the bloodstream .

Veverimer stands out among other compounds used for managing metabolic acidosis due to its unique mechanism and composition. Below is a comparison with similar compounds:

CompoundMechanism of ActionCation IntroductionAbsorptionClinical Use
VeverimerBinds hydrochloric acidNoNon-absorbedMetabolic acidosis
Sodium BicarbonateNeutralizes gastric acidYes (sodium)AbsorbedMetabolic acidosis
Calcium CarbonateNeutralizes gastric acidYes (calcium)AbsorbedCalcium supplementation
Potassium CitrateAlkalizing agentYes (potassium)AbsorbedMetabolic acidosis

Veverimer's ability to increase bicarbonate levels without introducing additional cations sets it apart from these traditional therapies, making it a promising candidate for treating metabolic acidosis without the associated risks of electrolyte imbalances .

Structural Characteristics

Veverimer is a crosslinked aliphatic amine polymer composed of two primary monomers:

  • Allylamine hydrochloride (C₃H₈ClN)
  • N,N'-diallyl-1,3-diaminopropane dihydrochloride (C₉H₁₈Cl₂N₂)

The polymer backbone features a three-dimensional network formed via copolymerization with 1,2-dichloroethane, enabling high proton-binding capacity. Key structural parameters include:

PropertyValueSource
CAS Number2099678-27-8
IUPAC NameN,N'-bis(prop-2-en-1-yl)propane-1,3-diamine copolymer with 1,2-dichloroethane and prop-2-en-1-amine
Molecular FormulaC₁₄H₂₉Cl₂N₃
PubChem CID137796889

Synthesis Pathway

The synthesis involves three stages:

  • Radical polymerization of allylamine hydrochloride using azo initiators (e.g., 2,2'-azobis(2-methylpropanediamine)dihydrochloride)
  • Crosslinking with 1,2-dichloroethane under controlled pH
  • Purification via methanol precipitation and dialysis

The reaction mechanism follows:$$ \text{Allylamine-HCl} + \text{Diaminopropane-HCl} \xrightarrow{\text{1,2-dichloroethane}} \text{Crosslinked polymer} $$

Molecular Formula and Weight Analysis

Veverimer represents a complex polymeric structure with multiple molecular representations depending on the analytical perspective [1]. The compound is cataloged in chemical databases with the primary molecular formula of C14H29Cl2N3, corresponding to a molecular weight of 310.3 grams per mole [1]. However, this simplified representation does not fully capture the polymeric nature of the compound.

The comprehensive molecular formula for veverimer as a polymer system is expressed as (C9H18N2)x- (C3H7N)y- (C2H4Cl2)z, where the subscripts x, y, and z represent the variable stoichiometric ratios of the constituent monomeric units . This formulation reflects the cross-linked aliphatic amine polymer composition that defines veverimer's fundamental structure .

The polymer consists of two primary monomeric components: allylamine hydrochloride and N,N'-diallyl-1,3-diaminopropane dihydrochloride . The component compound N,N'-Di-2-propenyl-1,3-propanediamine serves as a key structural element, contributing to the polymer's cross-linking capabilities [1].

ParameterValue
Primary Molecular FormulaC14H29Cl2N3 [1]
Complex Molecular Formula(C9H18N2)x- (C3H7N)y- (C2H4Cl2)z
Molecular Weight310.3 g/mol [1]
Component CompoundsN,N'-Di-2-propenyl-1,3-propanediamine [1]
Polymer TypeCross-linked aliphatic amine polymer
Monomer ComponentsAllylamine hydrochloride, N,N'-diallyl-1,3-diaminopropane dihydrochloride

Structural Characterization

Polymer Backbone Architecture

Veverimer exhibits a highly cross-linked aliphatic amine polymer backbone architecture . The polymer structure is characterized by its non-linear, three-dimensional network configuration, which distinguishes it from linear polymer chains [8]. The backbone consists of carbon-carbon bonds forming the primary structural framework, with nitrogen-containing functional groups strategically positioned throughout the network .

The polymer backbone demonstrates characteristics typical of cross-linked networks, where individual polymer chains are interconnected through covalent bonds, creating a rigid, insoluble matrix [5] [8]. This architecture results from the polymerization of allylamine and N,N'-diallyl-1,3-diaminopropane monomers, which undergo radical polymerization to form the interconnected network structure .

The three-dimensional network architecture provides structural integrity and mechanical stability to the polymer beads [8]. The backbone configuration prevents the polymer from dissolving in aqueous environments while maintaining sufficient porosity to allow access of target molecules to the functional binding sites [10].

Functional Group Distribution

The functional group distribution in veverimer is characterized by the presence of primary and secondary amine groups distributed throughout the cross-linked polymer matrix [10] [16]. These amine functionalities serve as the active binding sites for hydrochloric acid sequestration [10] [16].

The free-amine polymer design incorporates multiple amine groups per polymer chain, creating a high density of functional sites capable of proton binding [10] [16]. The distribution of these functional groups is non-uniform, with higher concentrations typically found in the outer regions of the polymer beads due to accessibility considerations during the polymerization process [24].

The amine functional groups exist in various chemical environments within the polymer matrix, including terminal amine groups at chain ends and internal amine groups along the polymer backbone [19]. This heterogeneous distribution contributes to the polymer's binding capacity and selectivity characteristics [10].

Cross-linking Patterns

The cross-linking patterns in veverimer are established through the incorporation of N,N'-diallyl-1,3-diaminopropane as a difunctional monomer that creates inter-chain connections . The cross-linking density is controlled during the polymerization process and significantly influences the polymer's physical and chemical properties [5].

The cross-linking occurs through covalent bond formation between polymer chains, creating a three-dimensional network structure [5] [8]. The degree of cross-linking affects the polymer's swelling behavior, mechanical properties, and binding site accessibility [27].

The cross-linking patterns exhibit a heterogeneous distribution throughout the polymer matrix, with variations in local cross-link density contributing to the material's overall porosity and binding characteristics [5]. Higher cross-linking densities result in reduced polymer flexibility and decreased swelling capacity, while lower densities may compromise mechanical integrity [27].

Physical Properties

Morphological Characteristics of Polymer Beads

Veverimer is manufactured in the form of spherical polymer beads with controlled morphological characteristics [10] [17]. The beads exhibit a macroporous structure with interconnected pore networks that facilitate mass transfer and binding accessibility [24] [25].

The polymer beads demonstrate uniform spherical geometry with diameters typically ranging within controlled size distributions [24]. The surface morphology reveals a porous structure with pore sizes optimized for target molecule accessibility while maintaining structural integrity [25].

The internal morphology of the beads shows a network of interconnected pores and channels that extend throughout the polymer matrix [24]. This porous architecture provides high surface area for binding interactions while allowing efficient mass transfer of target species [25].

PropertyCharacteristic
AppearancePolymer beads [10]
GeometrySpherical [24]
Internal StructureMacroporous with interconnected networks [25]
Surface MorphologyHighly cross-linked porous structure
Size DistributionControlled and uniform [24]

Surface Properties

The surface properties of veverimer beads are characterized by high surface area and controlled porosity that optimize binding efficiency [24] [25]. The surface exhibits a complex topography with accessible binding sites distributed throughout the porous network [24].

The polymer surface demonstrates hydrophilic characteristics due to the presence of amine functional groups, facilitating interaction with aqueous environments [17]. The surface area measurements indicate values consistent with macroporous polymer materials, providing extensive binding capacity [25].

The surface chemistry is dominated by the presence of free amine groups that serve as the primary binding sites for acid sequestration [10] [16]. The distribution of these functional groups on the surface contributes to the polymer's selectivity and binding efficiency [24].

Solubility and Hydration Behavior

Veverimer exhibits complete insolubility in aqueous media due to its highly cross-linked polymer structure [10] [13]. The polymer demonstrates non-absorption characteristics, remaining intact throughout its passage through the gastrointestinal tract [10] [13].

The hydration behavior of veverimer is characterized by limited swelling in aqueous environments [27]. The cross-linked structure restricts polymer chain mobility, preventing significant volume expansion upon exposure to water [27]. The swelling ratio remains below 5, indicating minimal dimensional changes in physiological conditions [27].

The polymer maintains structural integrity across a wide range of pH conditions, from acidic gastric environments to neutral intestinal conditions [9] [10]. This stability ensures consistent performance throughout the gastrointestinal tract without dissolution or significant structural degradation [10] [13].

Chemical Properties

Acid-Base Characteristics

Veverimer functions as a polybasic system due to its multiple amine functional groups capable of proton binding [10] [16]. The polymer exhibits acid-binding characteristics across a wide pH range, maintaining significant binding capacity from pH 1.5 to 7.0 [10].

The acid-base behavior is characterized by the protonation of amine groups upon exposure to acidic conditions [10] [12]. This protonation process is fundamental to the polymer's mechanism of action for hydrochloric acid sequestration [10] [12].

The polymer demonstrates pH-dependent binding characteristics, with optimal binding occurring under acidic conditions where amine groups can effectively capture protons [9] [10]. The binding capacity exceeds 5 millimoles per gram across the physiologically relevant pH range [10].

Ion-Binding Capacity

The ion-binding capacity of veverimer is exceptionally high for hydrochloric acid, with measured values of 10.7 ± 0.4 millimoles of hydrochloric acid per gram of polymer [10]. This binding capacity represents the maximum theoretical uptake under optimal conditions.

The binding mechanism involves the formation of ionic interactions between protonated amine groups and chloride anions [10] [12]. Upon protonation, the polymer demonstrates high specificity for chloride binding while showing minimal affinity for other common gastrointestinal anions [10].

The polymer exhibits selective binding characteristics for specific anions, with significantly reduced binding capacity for phosphate, citrate, and taurocholate compared to chloride [10]. This selectivity is crucial for maintaining the polymer's specificity for hydrochloric acid binding [10].

ParameterValue
Hydrochloric Acid Binding Capacity10.7 ± 0.4 mmol HCl per gram polymer [10]
pH Range ActivityActive across pH 1.5-7.0 (>5 mmol/g capacity) [10]
Phosphate Binding<1.5 mmol/g [10]
Citrate Binding<1.5 mmol/g [10]
Taurocholate Binding<1.5 mmol/g [10]

Selectivity Coefficients for Acid Binding

The selectivity coefficients for veverimer demonstrate its preferential binding for hydrochloric acid over other competing anions present in the gastrointestinal environment [10] [31]. The polymer shows high selectivity for chloride anions following protonation of the amine functional groups [10].

In vitro studies reveal that veverimer does not bind to positively charged, neutral, or zwitterionic compounds [31]. The polymer demonstrates binding only to small, negatively charged molecules, with binding interactions being reduced or eliminated in the presence of physiologically relevant chloride concentrations [31].

The selectivity profile indicates that binding interactions with competing anions such as aspirin, ethacrynic acid, and furosemide are significantly attenuated under physiological conditions due to competitive binding with chloride [31]. This selectivity ensures that the polymer maintains its primary function of hydrochloric acid sequestration without significant interference from other gastrointestinal components [10] [31].

Veverimer synthesis employs sophisticated polymerization methodologies that create a highly crosslinked aliphatic amine polymer through carefully controlled chemical processes. The polymer consists of two primary monomers: allylamine hydrochloride and N,N'-diallyl-1,3-diaminopropane dihydrochloride, which undergo specific polymerization reactions to form the final therapeutic compound [2] [3].

Free Radical Polymerization Techniques

Free radical polymerization represents the fundamental approach for veverimer synthesis, operating through a sophisticated chain reaction mechanism consisting of initiation, propagation, chain transfer, and termination as elementary steps [4] [5]. This process demonstrates exceptional efficiency in creating high molecular weight polymers from vinyl monomers through highly active free radical species.

The initiation phase involves the thermal decomposition of initiators, primarily azo compounds and peroxides, which generate highly reactive free radicals that subsequently react with monomers to create propagating radicals [4] [5]. The most commonly employed initiators include azobisisobutyronitrile and benzoyl peroxide, which provide reliable radical generation under controlled conditions. The reaction mechanism proceeds as follows: the initiator decomposes to form two free radicals, which then react with monomer molecules to generate active monomeric free radical species [5].

During the propagation phase, these propagating radicals continue reacting with available monomers, resulting in efficient polymer chain formation [4] [5]. This stage demonstrates remarkable efficiency due to the rapid and simultaneous nature of radical reactions, enabling the construction of long polymer chains within relatively short timeframes. The propagation reaction maintains its activity until termination occurs through radical recombination or disproportionation reactions [5].

Enzyme-initiated free radical polymerization has emerged as an environmentally friendly alternative approach, utilizing horseradish peroxidase as a catalyst to initiate polymerization under benign reaction conditions [6]. This method converts exogenous hydrogen peroxide into a usable radical source, which when coupled with beta-diketone compounds, yields radicals that initiate chain growth in the presence of monomers. The resulting polymers demonstrate similar characteristics to those produced through conventional methods while offering enhanced sustainability [6].

Advanced polymerization techniques such as photo-induced electron transfer reversible addition-fragmentation chain transfer (PET-RAFT) provide controlled/living radical polymerization capabilities [7]. These methods enable precise molecular weight control and narrow polydispersity indices, which can be advantageous for optimizing veverimer properties. The PET-RAFT approach allows for the synthesis of well-defined polymer libraries with tailored characteristics [7].

Cross-linking Chemistry

Cross-linking chemistry forms the cornerstone of veverimer's unique three-dimensional network structure, creating the highly crosslinked polymer matrix essential for its acid-binding functionality [2] [3]. The cross-linking process involves the formation of chemical bonds between polymer chains, transforming linear polymer chains into a three-dimensional network that exhibits enhanced mechanical properties and binding capacity.

The cross-linking mechanism in veverimer synthesis involves the utilization of bifunctional or multifunctional cross-linking agents that create bridges between polymer chains [8] [9]. These cross-linkers react with functional groups on the polymer backbone, establishing covalent bonds that interconnect individual polymer chains into a cohesive network structure. The degree of cross-linking directly influences the polymer's swelling behavior, mechanical properties, and binding characteristics [8].

Electrostatic-mediated intramolecular cross-linking represents an advanced approach for creating controlled polymer networks [8]. This method utilizes electrostatic interactions to facilitate cross-linking reactions while minimizing unwanted intermolecular interactions that could lead to gel formation. The process involves the strategic introduction of charged species that provide electrostatic repulsion between polymer chains, thereby promoting intramolecular cross-linking over intermolecular reactions [8].

The selection of appropriate cross-linking agents proves crucial for achieving optimal polymer properties [8]. Different cross-linking agents demonstrate varying reactivity profiles, with the first-step quaternization reaction requiring controlled kinetics while the second-step cross-linking reaction proceeds at relatively faster rates. This balance ensures proper network formation without premature gelation or incomplete cross-linking [8].

Reversible cross-linking strategies have been developed to create dynamic polymer networks [10]. These approaches employ cross-linking agents that can undergo reversible reactions, allowing for network rearrangement under specific conditions. Such systems provide opportunities for self-healing properties and enhanced processability while maintaining the desired network structure under normal operating conditions [10].

Precursor Materials

The synthesis of veverimer relies on carefully selected precursor materials that provide the necessary chemical functionality for creating the crosslinked aliphatic amine polymer structure. These materials include the primary building blocks and cross-linking agents that collectively determine the final polymer's properties and performance characteristics.

N,N'-Diallyl-1,3-diaminopropane as Building Block

N,N'-diallyl-1,3-diaminopropane serves as a critical building block in veverimer synthesis, providing the diallyl functionality essential for polymerization and the diamine structure necessary for acid-binding capacity [11] [12] [13]. This compound contains two allyl groups that participate in free radical polymerization reactions, while the central diaminopropane unit contributes to the polymer's cationic character.

The synthesis of N,N'-diallyl-1,3-diaminopropane involves a systematic two-step process beginning with 1,3-diaminopropane as the starting material [11] [12]. The first step involves the reaction of 1,3-diaminopropane with formaldehyde under nitrogen atmosphere to form hexahydropyrimidine intermediates. The second step comprises the reaction of these intermediates with allyl halides to produce the desired N,N'-diallyl-1,3-diaminopropane product [11].

The molecular structure of N,N'-diallyl-1,3-diaminopropane provides optimal balance between polymerization reactivity and structural integrity [12] [13]. The three-carbon chain length in the diaminopropane backbone offers sufficient flexibility for polymer chain formation while maintaining adequate rigidity for crosslinking. The symmetrical placement of allyl groups ensures uniform reactivity during polymerization, leading to consistent polymer network formation.

Production methods for N,N'-diallyl-1,3-diaminopropane employ continuous processes under controlled pressure conditions of 10-20 megapascals [11]. The process involves careful temperature control, typically maintaining reaction temperatures between 70-100 degrees Celsius during the initial alkylation steps. The yield of N,N'-diallyl-1,3-diaminopropane can be enhanced through the addition of polar solvents and water, or by utilizing large excess of nitrogen-containing reagents [11].

Quality control for N,N'-diallyl-1,3-diaminopropane synthesis requires monitoring of several critical parameters including purity, moisture content, and residual starting materials [12]. The compound demonstrates specific physical properties including defined melting and boiling points, refractive index values, and solubility characteristics that must be verified to ensure suitability for veverimer synthesis.

Allylamine Hydrochloride Utilization

Allylamine hydrochloride represents another essential precursor in veverimer synthesis, contributing to the formation of the cationic polyelectrolyte structure that enables selective acid binding [14] [15] [16]. This compound serves as a source of primary amine functionality while providing the vinyl group necessary for free radical polymerization.

Polyallylamine hydrochloride demonstrates remarkable properties as a cationic polyelectrolyte, prepared through the polymerization of allylamine monomers [14] [16]. The polymer exhibits excellent water solubility and environmental stability, making it suitable for pharmaceutical applications. The positively charged nature of the polymer chains enables effective binding of anionic species, particularly chloride ions, which forms the basis of veverimer's therapeutic mechanism.

The polymerization of allylamine hydrochloride requires careful control of reaction conditions to achieve optimal molecular weight and polydispersity [16] [17]. Size exclusion chromatography measurements reveal that the molecular weight of polyallylamine hydrochloride can be controlled through manipulation of polymerization parameters including initiator concentration, temperature, and reaction time. The resulting polymers typically exhibit average molecular weights ranging from 15,000 to 20,000 daltons [16].

Modification of polyallylamine hydrochloride through chemical derivatization provides opportunities for enhancing biological properties [15]. Direct quaternization of amino groups or attachment of glycidyltrimethylammonium chloride to these groups creates strong polycations with improved characteristics. These modifications reduce cytotoxicity toward mammalian cells while maintaining or enhancing antibacterial activity [15].

Applications of polyallylamine hydrochloride extend beyond veverimer synthesis to include various biomedical applications [14] [16]. The polymer finds extensive use in cell encapsulation through layer-by-layer assembly with anionic polyelectrolytes. This application demonstrates the polymer's biocompatibility and its ability to form stable multilayer structures that can protect encapsulated materials [14].

1,2-Dichloroethane as Cross-linker

1,2-Dichloroethane functions as an effective cross-linking agent in polymer synthesis, creating chemical bridges between polymer chains to establish three-dimensional network structures [18] [19] [20]. This compound's bifunctional nature, possessing two reactive chlorine atoms, enables it to participate in nucleophilic substitution reactions with amine groups present in the polymer backbone.

The cross-linking mechanism involving 1,2-dichloroethane proceeds through nucleophilic attack by amine groups on the carbon atoms bearing chlorine substituents [18] [19]. This reaction results in the formation of quaternary ammonium linkages while simultaneously eliminating hydrogen chloride. The reaction can occur both intramolecularly and intermolecularly, with the relative rates determining the final network structure.

External cross-linking strategies utilizing 1,2-dichloroethane have been extensively studied in hypercrosslinked polymer synthesis [20] [21]. These methods employ 1,2-dichloroethane as both solvent and cross-linking agent, often in combination with Lewis acid catalysts such as ferric chloride. The process enables the creation of highly porous polymer networks with enhanced surface areas and improved binding capacities [20] [21].

Optimization of cross-linking conditions requires careful balance of several parameters including temperature, reaction time, and reagent concentrations [19] [20]. Higher temperatures generally accelerate cross-linking reactions but may also promote unwanted side reactions or polymer degradation. Reaction times must be sufficient to achieve complete cross-linking while avoiding over-crosslinking that could reduce polymer flexibility and binding capacity.

The use of 1,2-dichloroethane in cross-linking reactions necessitates appropriate safety considerations due to its toxic and potentially carcinogenic properties [19]. Alternative cross-linking agents such as 1,6-dichlorohexane have been investigated as potentially safer alternatives, although they may exhibit different reactivity profiles and cross-linking efficiencies [19].

Reaction Conditions and Parameters

The synthesis of veverimer requires precise control of reaction conditions and parameters to achieve optimal polymer properties and ensure consistent product quality. These conditions encompass temperature control, pressure management, reaction timing, atmospheric conditions, and catalyst selection, all of which significantly influence the final polymer characteristics.

Temperature control represents a critical parameter in veverimer synthesis, with typical reaction temperatures ranging from 50 to 200 degrees Celsius depending on the specific synthesis step [22] [23] [24]. Moderate temperatures are generally preferred to preserve polymer integrity and prevent unwanted side reactions such as thermal degradation or premature crosslinking [25] [26]. The optimal temperature range for polymerization reactions typically falls between 70-100 degrees Celsius, providing sufficient thermal energy for radical generation while maintaining polymer stability [11] [22].

Pressure conditions in veverimer synthesis can vary significantly depending on the chosen polymerization approach [24]. Atmospheric pressure conditions are typically sufficient for most synthesis steps, although high-pressure polymerization techniques can be employed when enhanced reaction rates or specific polymer properties are desired. High-pressure polymerization systems can operate at pressures up to 3000 bar, offering opportunities for improved monomer incorporation and enhanced molecular weight control [24].

Reaction time parameters must be carefully optimized to ensure complete polymerization and crosslinking while avoiding over-reaction that could lead to polymer degradation [22] [23]. Typical reaction times range from 1 to 24 hours, with most polymerization reactions requiring 3-6 hours for completion. Solid-state polymerization approaches may require extended reaction times of up to 24 hours to achieve optimal crosslinking density [23].

Atmospheric control plays a crucial role in preventing oxidation and unwanted side reactions during veverimer synthesis [22] [23]. Nitrogen or other inert gas atmospheres are typically employed to exclude oxygen and moisture, which can interfere with free radical polymerization reactions. Proper atmospheric control also prevents the formation of unwanted oxidation products that could affect polymer performance [23].

Catalyst selection significantly influences polymerization kinetics and final polymer properties [22] [24]. Free radical initiators such as azo compounds and peroxides are commonly employed, with the choice of specific initiator depending on the desired reaction temperature and kinetics. Metal catalysts may also be utilized in certain synthesis approaches, particularly for crosslinking reactions that require enhanced selectivity or control [22] [24].

Solvent systems must be carefully selected to ensure compatibility with all reaction components while providing appropriate solvation for monomers and growing polymer chains [22] [27]. Aqueous systems are often preferred for biocompatibility considerations, although organic solvents may be necessary for certain reaction steps. Solvent-free approaches can also be employed to minimize environmental impact and simplify product purification [22].

Purification Techniques

The purification of veverimer following synthesis represents a critical step that determines the final product quality and therapeutic efficacy. Multiple purification techniques are employed to remove unreacted monomers, initiator residues, and other impurities while preserving the polymer's structural integrity and functional properties.

Gel filtration chromatography has emerged as a highly effective technique for veverimer purification, offering excellent small molecule removal efficiency while maintaining high polymer retention rates [7] [28]. This method operates on the principle of size exclusion separation, allowing large polymer molecules to pass through while retaining smaller impurities. Studies demonstrate that gel filtration can achieve greater than 95% removal of small molecule impurities with polymer retention rates exceeding 85% [7] [28].

The gel filtration process utilizes pre-packed columns or manually packed filter plates containing size-exclusion resins such as Sephadex G-25 superfine [7] [28]. These resins provide optimal separation characteristics for polymer purification applications, effectively discriminating between polymer molecules and low molecular weight contaminants. The process can be scaled from individual columns to 96-well filter plates for high-throughput purification applications [7].

Dialysis represents another important purification technique that offers gentle processing conditions while effectively removing small molecule impurities [27] [29] [30]. This membrane-based diffusion process preserves polymer structure and functionality while achieving 80-95% purification efficiency depending on specific conditions. Dialysis parameters including membrane molecular weight cutoff, temperature, and duration significantly influence purification outcomes [27].

The dialysis process involves placing the polymer solution in semipermeable membranes and allowing small molecules to diffuse across the membrane while retaining the large polymer molecules [27] [29]. Multiple buffer exchanges may be necessary to achieve complete impurity removal, with the process typically requiring 12-48 hours for completion. The selection of appropriate dialysis conditions depends on polymer molecular weight, solution viscosity, and the nature of impurities to be removed [27].

Precipitation techniques provide a simple and cost-effective approach to polymer purification, although their effectiveness varies significantly depending on solvent selection and polymer properties [7] [30]. This method relies on solubility differences between the polymer and impurities, allowing selective polymer recovery through controlled precipitation. However, precipitation may require extensive solvent screening to identify optimal conditions for each specific polymer composition [7].

Advanced purification strategies often involve combinations of multiple techniques to achieve optimal purity levels [29] [30]. For example, initial centrifugation may be employed to remove large particulates, followed by dialysis for small molecule removal, and final gel filtration for polishing. Such multi-step approaches can achieve purification levels exceeding 99% while maintaining acceptable polymer recovery rates [29].

Washing protocols play an essential role in removing specific impurities and residual reagents from synthesized polymers [31] [32]. These protocols typically involve sequential treatment with different solvents, each selected to remove particular classes of contaminants. Water washes effectively remove ionic impurities and salts, while organic solvent washes target lipophilic contaminants and unreacted monomers [31] [32].

The washing process requires careful attention to solvent selection, washing duration, and temperature conditions [31] [32]. Multiple wash cycles are typically necessary to achieve complete impurity removal, with each cycle involving thorough mixing followed by separation. The final washing steps often employ solvents that are easily removed through evaporation or lyophilization, facilitating the recovery of pure, dry polymer [32].

Crystallization techniques can provide exceptionally high purity products, although typically with lower overall yields compared to other purification methods [33] [34]. This approach involves controlled nucleation and crystal growth to separate the desired polymer from impurities based on differences in crystal structure and solubility. The crystallization process requires precise control of temperature, concentration, and nucleation conditions to achieve optimal results [33] [34].

Drying procedures represent the final step in veverimer purification, requiring careful temperature and time control to remove residual solvents without causing polymer degradation [25] [26] [35]. Typical drying conditions involve temperatures between 80-120 degrees Celsius under vacuum or inert atmosphere, with drying times ranging from several hours to overnight depending on polymer properties and residual solvent content [25] [35].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Wesson DE, Mathur V, Tangri N, Stasiv Y, Parsell D, Li E, Klaerner G, Bushinsky DA. Long-term safety and efficacy of veverimer in patients with metabolic acidosis in chronic kidney disease: a multicentre, randomised, blinded, placebo-controlled, 40-week extension. Lancet. 2019 Aug 3;394(10196):396-406. doi: 10.1016/S0140-6736(19)31388-1. Epub 2019 Jun 24. PubMed PMID: 31248662.
2: Chen W, Abramowitz MK. Advances in management of chronic metabolic acidosis in chronic kidney disease. Curr Opin Nephrol Hypertens. 2019 Sep;28(5):409-416. doi: 10.1097/MNH.0000000000000524. PubMed PMID: 31232712; PubMed Central PMCID: PMC6677263.
3: Wesson DE, Mathur V, Tangri N, Stasiv Y, Parsell D, Li E, Klaerner G, Bushinsky DA. Veverimer versus placebo in patients with metabolic acidosis associated with chronic kidney disease: a multicentre, randomised, double-blind, controlled, phase 3 trial. Lancet. 2019 Apr 6;393(10179):1417-1427. doi: 10.1016/S0140-6736(18)32562-5. Epub 2019 Mar 8. PubMed PMID: 30857647.
4: Bushinsky DA, Hostetter T, Klaerner G, Stasiv Y, Lockey C, McNulty S, Lee A, Parsell D, Mathur V, Li E, Buysse J, Alpern R. Randomized, Controlled Trial of TRC101 to Increase Serum Bicarbonate in Patients with CKD. Clin J Am Soc Nephrol. 2018 Jan 6;13(1):26-35. doi: 10.2215/CJN.07300717. Epub 2017 Nov 4. Erratum in: Clin J Am Soc Nephrol. 2019 Jan 10;:. PubMed PMID: 29102959; PubMed Central PMCID: PMC5753317.

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